molecular formula C21H18N2O2 B2810665 2-cyano-3-(4-methoxyphenyl)-N-(naphthalen-1-yl)propanamide CAS No. 1260940-02-0

2-cyano-3-(4-methoxyphenyl)-N-(naphthalen-1-yl)propanamide

Cat. No.: B2810665
CAS No.: 1260940-02-0
M. Wt: 330.387
InChI Key: QQVJOSLLVHUIHZ-UHFFFAOYSA-N
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Description

2-cyano-3-(4-methoxyphenyl)-N-(naphthalen-1-yl)propanamide is an organic compound that belongs to the class of amides It features a cyano group, a methoxyphenyl group, and a naphthyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-(4-methoxyphenyl)-N-(naphthalen-1-yl)propanamide typically involves multi-step organic reactions. One common method starts with the reaction of 4-methoxybenzaldehyde with malononitrile in the presence of a base to form 2-cyano-3-(4-methoxyphenyl)acrylonitrile. This intermediate is then subjected to a Michael addition with naphthylamine to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-cyano-3-(4-methoxyphenyl)-N-(naphthalen-1-yl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used.

Major Products

    Oxidation: 2-cyano-3-(4-hydroxyphenyl)-N-(naphthalen-1-yl)propanamide.

    Reduction: 2-amino-3-(4-methoxyphenyl)-N-(naphthalen-1-yl)propanamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-cyano-3-(4-methoxyphenyl)-N-(naphthalen-1-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 2-cyano-3-(4-methoxyphenyl)-N-(naphthalen-1-yl)propanamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a biological effect. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyano-3-(4-hydroxyphenyl)-N-(naphthalen-1-yl)propanamide
  • 2-amino-3-(4-methoxyphenyl)-N-(naphthalen-1-yl)propanamide
  • 2-cyano-3-(4-methoxyphenyl)-N-(phenyl)propanamide

Uniqueness

2-cyano-3-(4-methoxyphenyl)-N-(naphthalen-1-yl)propanamide is unique due to the presence of both a naphthyl group and a methoxyphenyl group, which can impart specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

2-cyano-3-(4-methoxyphenyl)-N-naphthalen-1-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2/c1-25-18-11-9-15(10-12-18)13-17(14-22)21(24)23-20-8-4-6-16-5-2-3-7-19(16)20/h2-12,17H,13H2,1H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQVJOSLLVHUIHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(C#N)C(=O)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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